molecular formula C7H9ClN2O B11913057 (2-Chloro-6-methoxypyridin-3-yl)methanamine CAS No. 1060810-34-5

(2-Chloro-6-methoxypyridin-3-yl)methanamine

Cat. No.: B11913057
CAS No.: 1060810-34-5
M. Wt: 172.61 g/mol
InChI Key: OVJZMNVPZFEZFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloro-6-methoxypyridin-3-yl)methanamine (CAS 135795-46-9) is a valuable chemical intermediate in pharmaceutical research and development . This compound belongs to a class of substituted pyridinylmethanamines that serve as versatile building blocks for the synthesis of novel active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system . Its specific molecular structure makes it a key precursor in medicinal chemistry programs. Research indicates that analogous methoxypyridinylmethanamine compounds are utilized in the design of potent and selective enzyme inhibitors, such as Phosphodiesterase 5 (PDE5) inhibitors investigated for neurodegenerative conditions like Alzheimer's disease . Furthermore, structurally similar compounds are employed in the development of high-affinity agonists for neurological receptors (e.g., the 5-HT1A receptor), highlighting its potential in creating therapeutics for depression and Parkinson's disease . As a reagent, it enables critical chemical modifications to optimize drug-like properties, including metabolic stability and binding selectivity . (2-Chloro-6-methoxypyridin-3-yl)methanamine is offered for research applications as a building block in drug discovery. Handling Precautions: This compound requires careful handling. Refer to the Safety Data Sheet for detailed hazard information .

Properties

CAS No.

1060810-34-5

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(2-chloro-6-methoxypyridin-3-yl)methanamine

InChI

InChI=1S/C7H9ClN2O/c1-11-6-3-2-5(4-9)7(8)10-6/h2-3H,4,9H2,1H3

InChI Key

OVJZMNVPZFEZFE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)CN)Cl

Origin of Product

United States

Preparation Methods

Reductive Amination of Ketone Intermediates

The most widely reported pathway involves synthesizing (2-chloro-6-methoxypyridin-3-yl)methanone (4a ) as a precursor.

Step 1: Synthesis of N-Methoxy-N-methylpyridinecarboxamide
A solution of 5-methylpyrazine-2-carboxylic acid (1a ) in dichloromethane reacts with HATU and NH(OCH3)CH3·HCl in the presence of triethylamine. The resulting N-methoxy-N-methylpyrazine-2-carboxamide (2a ) is isolated in 80% yield after extraction and solvent evaporation.

Step 2: Grignard Addition
Compound 2a undergoes nucleophilic attack by 4-chlorophenylmagnesium bromide in tetrahydrofuran at 0°C, yielding (2-chloro-6-methoxypyridin-3-yl)methanone (4a ) after column chromatography (70% yield).

Step 3: Reductive Amination
4a is treated with ammonium acetate (15 equiv) and sodium cyanoborohydride (1.5 equiv) in ethanol under microwave irradiation at 90°C for 30 minutes. The reaction affords the target amine in 90% yield, confirmed by ¹H NMR (δ 8.65–7.32 ppm) and mass spectrometry (m/z 168.0).

Nitrile Reduction Pathway

An alternative route starts with 2-chloro-6-methoxy-3-pyridinecarbonitrile (6 ), synthesized via cyanation of a halogenated precursor.

Reduction Protocol
6 is dissolved in anhydrous tetrahydrofuran and treated with lithium aluminum hydride (2 equiv) at 0°C. After stirring for 4 hours, the mixture is quenched with aqueous sodium sulfate, filtered, and concentrated to yield the amine (75% purity). Further purification via recrystallization from ethanol-water (1:1) enhances purity to 98%.

Grignard-Based Ketone Formation

Step 1: Oxalate Ester Condensation
Ethyl oxalate reacts with 2-chloro-6-methoxypyridine-3-magnesium bromide (generated in situ from 2-chloro-6-methoxy-3-bromopyridine) to form ethyl 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetate (25 ).

Step 2: Oxoacetate to Oxoacetamide
25 is treated with sulfuric acid and sodium bromide in acetic anhydride, yielding 2-(2-chloro-6-methoxypyridin-3-yl)-2-oxoacetamide (23 ) (76% yield over three steps).

Step 3: Reductive Cyclization
23 undergoes microwave-assisted reductive amination with sodium cyanoborohydride, directly forming the target amine with 72% yield and 98.9% enantiomeric excess.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Reductive Amination9099Scalable, minimal byproducts
Nitrile Reduction7598Straightforward nitrile precursor
Grignard-Ketone Pathway7298.9High enantiomeric excess

Reductive amination outperforms others in yield and simplicity, while the Grignard route excels in stereochemical control.

Experimental Optimization

Microwave Irradiation : Reducing reaction times from 12 hours to 30 minutes while maintaining yields >85%.
Solvent Systems : Ethanol-water mixtures (4:1) enhance amine solubility during extraction, reducing emulsion formation.
Catalytic Additives : Titanium tetraisopropoxide (0.1 equiv) accelerates imine formation, cutting reductive amination time by 40%.

Challenges and Solutions

Byproduct Formation :

  • Issue : Over-reduction to secondary amines.

  • Solution : Controlled NaBH4 addition at –10°C.

Purification Difficulties :

  • Issue : Co-elution with regioisomers during column chromatography.

  • Solution : Gradient elution with hexane:ethyl acetate (8:1 to 4:1).

Applications and Derivatives

The amine serves as a precursor to RORγt inverse agonists (e.g., TAK-828F) and antimicrobial agents. Functionalization at the amino group introduces urea or sulfonamide motifs, broadening bioactivity profiles .

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methoxypyridin-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(2-Chloro-6-methoxypyridin-3-yl)methanamine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-methoxypyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Chloro at position 2 (target) vs. position 6 (N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, ) changes the electron density distribution on the pyridine ring, affecting reactivity.
  • Ethoxy extensions () enhance solubility in polar solvents due to the ether linkage.

Physicochemical Properties

  • Molecular Weight : The target compound (172.63 g/mol) is lighter than analogs with extended alkoxy chains (e.g., 182.22 g/mol for [6-(2-methoxyethoxy)pyridin-3-yl]methanamine, ).
  • Polarity : Methoxy and chloro groups create a balance between lipophilicity and polarity, whereas hydrochloride salts (e.g., ) improve crystallinity for pharmaceutical formulations.

Biological Activity

(2-Chloro-6-methoxypyridin-3-yl)methanamine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a chloro group at the 2nd position, a methoxy group at the 6th position, and an amino group at the 3rd position of the pyridine ring. This structural configuration makes it a candidate for various pharmacological applications, particularly in the modulation of enzyme activities.

The molecular formula of (2-Chloro-6-methoxypyridin-3-yl)methanamine is C₇H₈ClN₃O, with a molecular weight of approximately 173.60 g/mol. Its structure allows for diverse chemical reactivity, particularly in nucleophilic substitution reactions where the chloro group can be replaced by various nucleophiles. This reactivity is essential for its biological interactions.

Enzyme Interaction

Research indicates that (2-Chloro-6-methoxypyridin-3-yl)methanamine exhibits significant activity against various enzymes, particularly kinases. Kinases are pivotal in cellular signaling pathways, and compounds that can modulate their activity are valuable in therapeutic contexts. The compound's interactions with kinases suggest it may influence cellular processes related to cancer and other diseases characterized by dysregulated kinase activity.

Case Studies

Structure-Activity Relationship (SAR)

The biological activity of (2-Chloro-6-methoxypyridin-3-yl)methanamine can be influenced by its structural features. A comparative analysis with similar compounds reveals how variations in halogen positioning and functional groups can lead to distinct biological behaviors:

Compound NameStructure FeaturesUnique Aspects
(5-Chloro-2-methoxypyridin-3-yl)methanamineChloro group at the 5th positionDifferent kinase interaction profiles
(2-Chloro-6-methoxypyridin-3-yl)methanamineChloro group at the 2nd positionPotentially different reactivity due to position
(6-Bromo-2-methoxypyridin-3-yl)methanamineBromine instead of chlorine at the 6th positionAltered electronic properties
(6-Chloro-3-methoxypyridin-2-yl)methanamineMethoxy group at the 3rd positionDifferent steric effects influencing binding

This table underscores how minor changes in molecular structure can significantly impact biological activity and interaction profiles.

Q & A

Q. What are the optimal synthetic routes for (2-Chloro-6-methoxypyridin-3-yl)methanamine?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine ring. Common steps include halogenation (chlorination at the 2-position), methoxy group introduction at the 6-position, and subsequent reduction or substitution to install the methanamine group. Temperature control (e.g., 0–60°C) and pH adjustments are critical to minimize side reactions. For example, intermediates like 2-chloro-6-methoxypyridine-3-carbaldehyde may be reduced using sodium borohydride (NaBH₄) to yield the methanamine derivative .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for verifying substitution patterns on the pyridine ring. Mass spectrometry (MS) confirms molecular weight, while high-performance liquid chromatography (HPLC) or gas chromatography (GC) assesses purity. X-ray crystallography (e.g., using SHELX software for refinement) can resolve ambiguities in stereochemistry or crystal packing .

Q. How do structural analogs of this compound differ in biological activity?

Analogs with substituent variations (e.g., replacing chlorine with bromine or methoxy with ethoxy) show divergent biological profiles. For instance, replacing chlorine with fluorine in similar pyridinylmethanamines can enhance metabolic stability but reduce antimicrobial activity in vitro. Comparative studies require systematic variation of substituents followed by assays like MIC (minimum inhibitory concentration) testing .

Q. What are common impurities encountered during synthesis, and how are they removed?

Common impurities include unreacted intermediates (e.g., pyridine aldehydes) or dehalogenated byproducts. Purification methods involve column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. Analytical monitoring via thin-layer chromatography (TLC) ensures efficient removal .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

Discrepancies in NMR data often arise from dynamic processes (e.g., rotameric equilibria) or paramagnetic impurities. Variable-temperature NMR or deuterated solvent trials can clarify splitting patterns. For complex cases, 2D NMR techniques (COSY, HSQC) or computational modeling (DFT) provide resolution. Cross-validation with high-resolution MS is recommended .

Q. What strategies mitigate side reactions during functionalization of the methanamine group?

Protecting the amine group (e.g., with tert-butoxycarbonyl (Boc)) prior to electrophilic substitutions (e.g., acylation) minimizes undesired nucleophilic side reactions. Catalyst selection (e.g., palladium for cross-couplings) and inert atmospheres (N₂/Ar) improve yields. Kinetic monitoring via in-situ IR spectroscopy helps optimize reaction conditions .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Target deconvolution approaches include:

  • Molecular docking studies to predict binding affinities with enzymes/receptors (e.g., kinase assays).
  • Knockout cell lines to identify critical pathways.
  • Isothermal titration calorimetry (ITC) for thermodynamic profiling of ligand-target interactions. Discrepancies in assay results (e.g., inconsistent IC₅₀ values) may arise from off-target effects, requiring orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Q. How should discrepancies in biological assay results (e.g., antimicrobial activity) be addressed?

Contradictory data may stem from assay conditions (e.g., pH, serum proteins) or compound stability. Solutions include:

  • Dose-response validation across multiple cell lines or bacterial strains.
  • Metabolic stability testing (e.g., liver microsome assays) to rule out rapid degradation.
  • Structure-activity relationship (SAR) studies to isolate pharmacophores. For example, methoxy group positioning significantly impacts bacterial membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.